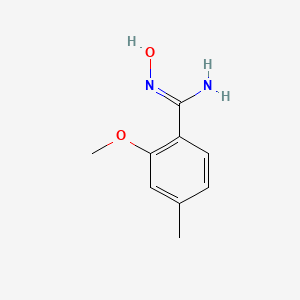N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide
CAS No.:
Cat. No.: VC20393638
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | N'-hydroxy-2-methoxy-4-methylbenzenecarboximidamide |
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-3-4-7(9(10)11-12)8(5-6)13-2/h3-5,12H,1-2H3,(H2,10,11) |
| Standard InChI Key | KBPRMHQIMLRLID-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)/C(=N/O)/N)OC |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=NO)N)OC |
Introduction
N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide is an organic compound with the molecular formula . Its structure consists of a benzene ring substituted with a hydroxylamine group, a carboximidamide moiety, a methoxy group, and a methyl group. This specific arrangement of functional groups contributes to its unique chemical and biological properties.
The compound has drawn attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.23 g/mol |
| Functional Groups | Hydroxylamine, carboximidamide, methoxy, methyl |
| IUPAC Name | N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide |
| SMILES Notation | CC1=C(C=CC(=C1)OC)/C(=N/O)/N |
The combination of hydroxylamine and carboximidamide groups makes this compound chemically versatile, while the methoxy and methyl substituents on the benzene ring enhance its stability and solubility.
Synthesis
The synthesis of N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide typically involves multi-step organic reactions. These steps may include:
-
Starting Material Preparation: Functionalized benzene derivatives are used as precursors.
-
Introduction of Hydroxylamine Group: Hydroxylamine hydrochloride is commonly employed under controlled conditions.
-
Carboximidamide Formation: The carboximidamide moiety is introduced through amidation reactions.
Advanced techniques such as spectroscopic analysis (e.g., NMR, IR) are used to confirm the structure of the synthesized compound.
Enzyme Inhibition
Studies suggest that N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide exhibits binding affinity for certain enzymes and receptors, making it a candidate for drug development. Its hydroxylamine group plays a key role in interacting with active sites of enzymes.
Medicinal Applications
Potential applications include:
-
Antimicrobial Agents: Its structural features are conducive to inhibiting microbial growth.
-
Anticancer Research: Interaction with cancer cell receptors suggests possible antiproliferative effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide, it can be compared with structurally similar compounds:
| Compound Name | Key Features | Differences |
|---|---|---|
| N'-hydroxybenzeneacetamide | Hydroxylamine group | Lacks methoxy and methyl substituents |
| N-hydroxy-N'-(4-methoxyphenyl)urea | Methoxy group present | Contains a urea group instead of carboximidamide |
| N-hydroxy-N'-(3,4-dimethoxyphenyl)urea | Multiple methoxy groups | More complex substitution pattern |
This comparison highlights the specific functional arrangement in N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide that may enhance its biological activity.
Limitations and Future Directions
While promising, further studies are required to:
-
Explore its pharmacokinetics and metabolic stability.
-
Conduct clinical trials to validate its therapeutic potential.
-
Investigate its toxicity profile and side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume